N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine
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Overview
Description
It is a potent inhibitor of the trypomastigote form of the parasite, with an IC50 for cell killing of 50±8 nM . This compound has shown promise in the treatment of tuberculosis and other parasitic infections.
Preparation Methods
The synthesis of SQ-109 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, reduction, and cyclization . Industrial production methods for SQ-109 are not widely documented, but they likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
SQ-109 undergoes various chemical reactions, including:
Oxidation: SQ-109 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in SQ-109.
Substitution: SQ-109 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SQ-109 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antitubercular agents.
Biology: Investigated for its effects on various biological systems, including its ability to inhibit the growth of Mycobacterium tuberculosis and other parasites.
Medicine: Explored as a potential treatment for tuberculosis and other infectious diseases.
Mechanism of Action
SQ-109 exerts its effects by targeting the MmpL3 protein in Mycobacterium tuberculosis. This protein is involved in the transport of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting MmpL3, SQ-109 disrupts the synthesis of the cell wall, leading to the death of the bacteria . The molecular targets and pathways involved in this mechanism are still being studied, but it is clear that SQ-109 has a unique mode of action compared to other antitubercular agents.
Comparison with Similar Compounds
SQ-109 is unique in its mechanism of action and its potency against Mycobacterium tuberculosis. Similar compounds include:
Isoniazid: Another antitubercular agent that targets the synthesis of mycolic acids but through a different mechanism.
Ethambutol: Inhibits the synthesis of the bacterial cell wall by targeting arabinosyl transferases.
Pyrazinamide: Disrupts the membrane potential and interferes with energy production in Mycobacterium tuberculosis
Properties
IUPAC Name |
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVDBTCDTBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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